molecular formula C11H12N2O B13902715 2-(4,5-dimethyl-1H-imidazol-2-yl)phenol

2-(4,5-dimethyl-1H-imidazol-2-yl)phenol

Cat. No.: B13902715
M. Wt: 188.23 g/mol
InChI Key: IGYRYVXSMLUMTF-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-1H-imidazol-2-yl)phenol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its significant chemical and biological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-1H-imidazol-2-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of nano SiO2 as a catalyst, which exhibits remarkable catalytic activity. The reaction conditions, such as the amount of catalyst and reaction time, are optimized to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions may yield various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. For example, as a chemosensor, it interacts with metal ions, leading to changes in fluorescence properties. The compound’s ability to form complexes with metal ions is crucial for its function as a sensor .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

2-(4,5-dimethyl-1H-imidazol-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a selective fluorescent sensor for metal ions, particularly iron, sets it apart from other similar compounds .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(4,5-dimethyl-1H-imidazol-2-yl)phenol

InChI

InChI=1S/C11H12N2O/c1-7-8(2)13-11(12-7)9-5-3-4-6-10(9)14/h3-6,14H,1-2H3,(H,12,13)

InChI Key

IGYRYVXSMLUMTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2O)C

Origin of Product

United States

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